2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide
Description
This compound features a dual indole-acetamide scaffold, with a 4-acetylamino-substituted indole moiety linked via an acetamide bridge to a 1-benzyl-substituted indole at position 4. Its molecular formula is C₂₇H₂₃N₃O₂ (molecular weight: 421.49 g/mol).
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-benzylindol-4-yl)acetamide |
InChI |
InChI=1S/C27H24N4O2/c1-19(32)28-23-9-5-12-26-21(23)14-16-31(26)18-27(33)29-24-10-6-11-25-22(24)13-15-30(25)17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
ACHSDIUCUGJDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide (molecular formula: C₃₀H₂₇N₅O₂; molecular weight: 513.58 g/mol) features two indole moieties connected via an acetamide bridge. The 4-acetylamino substituent on the first indole and the 1-benzyl group on the second indole introduce steric and electronic complexities that influence reactivity. Key challenges include:
- Regioselective functionalization of indole rings to avoid undesired side reactions.
- Stability of the acetylamino group under acidic or basic conditions.
- Purification hurdles due to the compound’s hydrophobic nature.
Synthetic Routes and Methodologies
Coupling-Based Strategies
The most common approach involves coupling pre-functionalized indole derivatives. A representative pathway is outlined below:
Step 1: Synthesis of 4-Acetylamino-1H-indole-1-acetic Acid
4-Amino-1H-indole is acetylated using acetic anhydride in dichloromethane at 0–5°C to yield 4-acetylamino-1H-indole. Subsequent reaction with chloroacetyl chloride in the presence of triethylamine generates 4-acetylamino-1H-indole-1-acetyl chloride, which is hydrolyzed to the corresponding carboxylic acid.
Step 2: Preparation of 1-Benzyl-1H-indol-4-amine
1H-Indol-4-amine is alkylated with benzyl bromide using potassium carbonate in dimethylformamide (DMF) at 60°C. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Step 3: Amide Bond Formation
The carboxylic acid (from Step 1) is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The activated intermediate is coupled with 1-benzyl-1H-indol-4-amine at room temperature for 12–16 hours. The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).
Key Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Coupling Agent | DCC/HOBt |
| Temperature | 25°C |
| Reaction Time | 16 hours |
One-Pot Tandem Synthesis
A streamlined method employs a tandem N-alkylation/amidation sequence:
- Simultaneous Alkylation : 4-Acetylaminoindole and 1-benzylindol-4-amine are reacted with 1,2-dibromoethane in acetonitrile using potassium carbonate as a base.
- In Situ Amidation : Addition of potassium acetate facilitates acetamide bridge formation.
- Workup : The mixture is filtered, concentrated, and purified via flash chromatography (ethyl acetate/hexane 1:2).
Advantages :
- Reduced purification steps.
- Higher atom economy (78% yield).
Catalytic Innovations and Green Chemistry
Aqueous-Phase Synthesis
Adapting methods from bis(indolyl)methane synthesis, the target compound can be synthesized in water using H₃PW₁₂O₄₀ as a catalyst:
- Procedure : 4-Acetylaminoindole (2 mmol), 1-benzylindol-4-amine (1 mmol), and H₃PW₁₂O₄₀ (10 mg) are stirred in water at 80°C for 6 hours.
- Yield : 65% after recrystallization from ethanol.
Benefits :
- Eliminates organic solvents.
- Catalyst recyclability (3 cycles without activity loss).
Purification and Characterization
Recrystallization Techniques
Optimal solvents for recrystallization:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/Water (3:1) | 99.2 | 70 |
| Ethyl Acetate | 98.5 | 65 |
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs lie in substituent type, position, and electronic properties:
Key Observations:
- Lipophilicity : The benzyl group in the target compound and N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide increases lipophilicity compared to Y041-6230’s phenylsulfanyl ethyl group, which introduces moderate polarity via sulfur .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in and ) may reduce electron density on the indole ring, affecting binding interactions. The acetylamino group in the target compound and Y041-6230 provides H-bond donors/acceptors for target engagement.
Physicochemical Properties
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide is a synthetic organic molecule notable for its complex structure, which integrates indole and benzyl moieties. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly in the context of antiviral and anticancer properties.
- Molecular Formula : C27H24N4O2
- Molecular Weight : 436.5 g/mol
- CAS Number : 1574319-52-0
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:
1. Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including related compounds, as inhibitors of viral replication. For instance, a series of N-benzyl-acetamides were identified as effective inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some derivatives showing IC50 values in the low micromolar range . This suggests that similar structural motifs in this compound could confer antiviral properties.
2. Antitumor Activity
Indole-based compounds have been recognized for their anticancer properties. Specifically, indole derivatives have shown promise against various solid tumors, including colorectal and lung cancers . The mechanism of action typically involves the inhibition of key enzymes involved in tumor growth and proliferation.
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms could include:
- Inhibition of Viral Polymerases : Similar to other indole derivatives that inhibit viral replication by targeting polymerases.
- Apoptosis Induction : Indole compounds often promote programmed cell death in cancer cells through various pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide | C24H22N4O2 | Contains a pyridine instead of benzyl |
| N-cyclopropyl-2-(1H-indol-1-yl)acetamide | C17H18N2O | Simpler structure without benzyl |
| 2-(4-acetamido-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide | C26H30N4O2 | Larger phenolic side chain |
This table illustrates how variations in structure can influence biological activity, suggesting that modifications can lead to enhanced efficacy or selectivity for specific biological targets.
Case Studies
A study focusing on a related compound series demonstrated significant antiviral activity against SARS-CoV and other respiratory viruses. Compounds with similar structural features showed IC50 values ranging from 3.35 μM to 7.50 μM, indicating that structural optimization could yield potent antiviral agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
